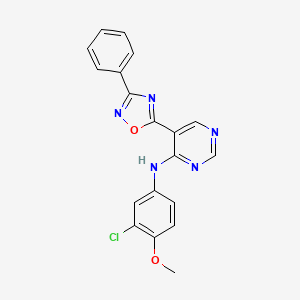
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide hydrochloride, also known as Compound X, is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized through a complex process, which involves several steps of chemical reactions.
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Research has explored the molecular interactions of related compounds with cannabinoid receptors, providing insights into their binding mechanisms. For example, studies on SR141716, a compound with a similar structure, have revealed its antagonistic activity on the CB1 cannabinoid receptor, highlighting its potential in modulating cannabinoid receptor-mediated pathways (Shim et al., 2002). This research supports the development of unified pharmacophore models for cannabinoid receptor ligands, offering a foundation for designing new therapeutic agents targeting the endocannabinoid system.
Structure-Activity Relationships
The structure-activity relationships (SAR) of pyrazole derivatives, including compounds structurally related to N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide hydrochloride, have been extensively studied to understand their role as cannabinoid receptor antagonists. Such studies aim to identify critical structural features required for potent and selective activity against cannabinoid receptors, providing valuable information for the design of new compounds with improved therapeutic profiles (Lan et al., 1999).
Novel Synthetic Processes
Advancements in synthetic methodologies have enabled the development of novel compounds with potential pharmacological applications. For instance, a scalable and facile synthetic process for derivatives with similar structural motifs has been established, demonstrating the potential for large-scale production of new therapeutic agents (Wei et al., 2016). This research underscores the importance of efficient synthesis in drug discovery and development.
Receptor Antagonist and In Vivo Studies
Further studies have focused on the in vivo effects of compounds acting as cannabinoid receptor antagonists, assessing their impact on physiological processes. For example, AM-251, a compound with antagonistic activity on the cannabinoid CB1 receptor, has been studied for its effects on food intake and body weight in diet-induced obese mice, illustrating the potential of receptor antagonists in modulating physiological responses related to metabolism and energy balance (Hildebrandt et al., 2003).
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)piperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3.ClH/c18-12(8-3-5-15-6-4-8)16-9-1-2-10-11(7-9)14(20)17-13(10)19;/h1-2,7-8,15H,3-6H2,(H,16,18)(H,17,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWLOYPJDBHBNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2739142.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2739143.png)

![N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2739147.png)




![4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide](/img/structure/B2739155.png)


![N-(4-methoxybenzyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2739160.png)
